2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Description
2-Fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a fluorinated heterocyclic compound featuring a fused thiophene-pyrrole core with a carboxylic acid substituent at position 5 and a fluorine atom at position 2.
The compound’s structure (molecular formula: C₇H₄FNO₂S) distinguishes it from non-fluorinated analogs, with the fluorine atom influencing electronic properties, acidity of the carboxylic acid group, and intermolecular interactions (e.g., hydrogen bonding or dipole-dipole effects) .
Properties
CAS No. |
332099-24-8 |
|---|---|
Molecular Formula |
C7H4FNO2S |
Molecular Weight |
185.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2-thiophenecarboxaldehyde with ethyl azidoacetate, followed by cyclization to form the thieno-pyrrole ring system
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group to form alcohols or aldehydes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine atom or the thieno-pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thieno-pyrrole derivatives.
Scientific Research Applications
2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antiviral and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, affecting various biological pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their pharmacological profiles:
Pharmacological and Biochemical Comparisons
DAAO Inhibition
- SUN (Furo Analogue): Demonstrates potent DAAO inhibition, increasing hippocampal long-term potentiation (LTP) and improving recognition memory in rats. Intravenous SUN (10 mg/kg) reduced neurological deficits by 38% in a stroke model .
- TPC (Non-Fluorinated Thieno Analogue): Used alongside D-serine in pharmacokinetic studies but lacks direct efficacy data for DAAO inhibition . The thiophene core may enhance electron-rich interactions compared to SUN’s furan ring, but fluorine substitution in the 2-fluoro analog could further optimize target binding .
KDM1A/LSD1 Inhibition
- Thieno[3,2-b]pyrrole-5-carboxamides: Substituents like benzamide groups on the thieno core enhance LSD1 inhibition. For example, compound 90 (a carboxamide derivative) achieves submicromolar IC₅₀ (0.162 µM) . Fluorination at position 2 could modulate steric or electronic interactions with the enzyme’s active site.
Structure-Activity Relationship (SAR) Insights
- Core Heterocycle :
- Bromine at position 2: Introduces steric bulk, likely reducing binding affinity but enabling further functionalization . Methylthio group: Enhances hydrophobicity, which may improve membrane permeability but reduce solubility .
Biological Activity
2-Fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its unique structural properties and potential biological activities. The compound features a thieno[3,2-b]pyrrole core, characterized by the presence of sulfur and nitrogen atoms, with a fluorine atom at the 2-position and a carboxylic acid group at the 5-position. This configuration enhances its chemical reactivity and biological potential.
- Molecular Formula : CHFNOS
- Molecular Weight : 173.17 g/mol
- CAS Number : 332099-24-8
The primary biological activity of 2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid revolves around its ability to inhibit specific enzymes involved in critical biochemical pathways:
- D-amino Acid Oxidase (DAO) : The compound has been shown to inhibit DAO activity in CHO cells, which plays a role in neurotransmitter regulation and has implications for neuropsychiatric disorders.
- Lysine-Specific Demethylase 1 (LSD1) : It acts as an inhibitor of LSD1, affecting histone methylation and thereby influencing gene expression related to cancer progression.
Antiviral Activity
Research indicates that derivatives of thieno[3,2-b]pyrrole compounds exhibit antiviral properties against various viruses, including:
- Hepatitis C Virus
- Chikungunya Virus
Anticancer Activity
The inhibition of LSD1 by 2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has been linked to:
- Reduced proliferation of cancer cells.
- Altered gene expression profiles that favor tumor suppression.
Case Studies and Experimental Data
Recent studies have focused on the structure-activity relationships (SAR) of thieno[3,2-b]pyrrole derivatives. Key findings include:
| Compound | Target Enzyme | Inhibition IC50 (µM) | Biological Implication |
|---|---|---|---|
| 2-Fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | DAO | 0.09 | Neurotransmitter regulation |
| 5-Fluoro derivative | LSD1 | 0.36 | Cancer therapy potential |
These results highlight the importance of small substituents on the thiophene ring for enhancing biological activity.
Synthetic Routes
The synthesis of 2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves:
- Starting Materials : Utilizing commercially available precursors such as 2-thiophenecarboxaldehyde and ethyl azidoacetate.
- Cyclization Process : A series of reactions including condensation, cyclization, and oxidation lead to the formation of the thieno-pyrrole core.
Applications in Medicinal Chemistry
The compound's unique electronic properties also make it a candidate for applications beyond medicinal chemistry:
- Organic Electronics : Potential use in organic semiconductors.
- Conductive Polymers : Explored for application in photovoltaic cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
